molecular formula C5H2BrCl2NO3 B14146364 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride CAS No. 88918-40-5

5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride

Cat. No.: B14146364
CAS No.: 88918-40-5
M. Wt: 274.88 g/mol
InChI Key: KQDFAAFLSAVJEL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of bromine, chlorine, and carbonyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent formation of the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, acids, or other carbonyl-containing compounds.

Scientific Research Applications

5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride involves its ability to interact with various molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the modulation of biological activity and the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride include:

  • 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-carboxylic acid
  • 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-methyl ester
  • 5-(Bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2(3H)-amide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.

Properties

CAS No.

88918-40-5

Molecular Formula

C5H2BrCl2NO3

Molecular Weight

274.88 g/mol

IUPAC Name

5-(bromomethyl)-4-chloro-3-oxo-1,2-oxazole-2-carbonyl chloride

InChI

InChI=1S/C5H2BrCl2NO3/c6-1-2-3(7)4(10)9(12-2)5(8)11/h1H2

InChI Key

KQDFAAFLSAVJEL-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)N(O1)C(=O)Cl)Cl)Br

Origin of Product

United States

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